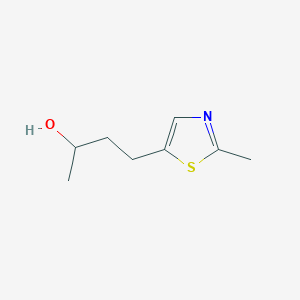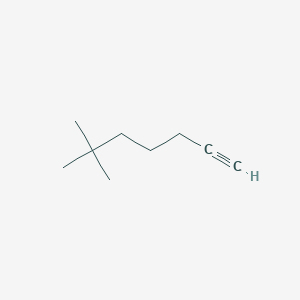
6,6-Dimethylhept-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylhept-1-yne: is a hydrocarbon compound with the molecular formula C9H16 . It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid primarily used in organic synthesis and as a reagent in research experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with t-butylacetylene: One method involves reacting t-butylacetylene with a proton-extracting agent to form 6,6-dimethylhept-1-yne.
Organometallic Reactions: Another method includes a multistep organometallic reaction sequence involving metalation by n-butyllithium followed by a Grignard reaction.
Industrial Production Methods: The industrial production of this compound often involves large-scale organometallic reactions, ensuring high yield and purity. The process may include the use of cyclopentyl methyl ether as a solvent to implement a safe, sustainable, and selective synthetic process .
Analyse Chemischer Reaktionen
Types of Reactions:
Halogenation: 6,6-Dimethylhept-1-yne undergoes halogenation reactions due to its acetylenic unsaturation.
Oxidation: The compound can be oxidized under specific conditions to form various products.
Substitution: It can also undergo substitution reactions, where the triple bond plays a crucial role.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Oxidation: Common oxidizing agents include potassium permanganate or ozone.
Substitution: Reagents like alkyl halides or acids are often used.
Major Products:
Halogenation: Produces dihalides.
Oxidation: Forms carboxylic acids or ketones.
Substitution: Results in substituted alkynes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,6-Dimethylhept-1-yne is widely used in organic synthesis as a building block for more complex molecules.
Biology and Medicine: It serves as a precursor in the synthesis of pharmaceuticals, such as terbinafine, an antifungal agent .
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 6,6-dimethylhept-1-yne exerts its effects involves its acetylenic unsaturation, making it reactive in various chemical processes. In the synthesis of terbinafine, for example, it undergoes a series of organometallic reactions to form the key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol . This intermediate then participates in further reactions to produce the final pharmaceutical product .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H16 |
|---|---|
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
6,6-dimethylhept-1-yne |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |
InChI-Schlüssel |
VUJSMWCUMLMEKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


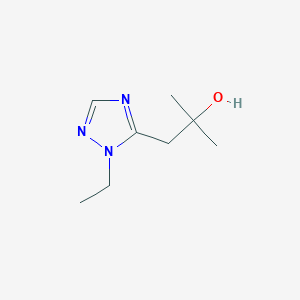
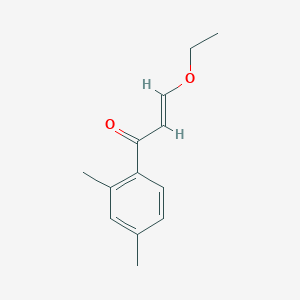
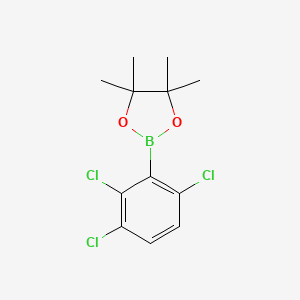
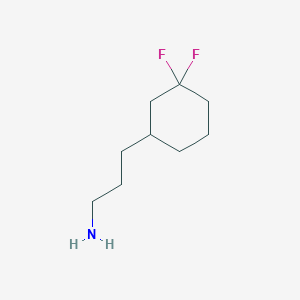
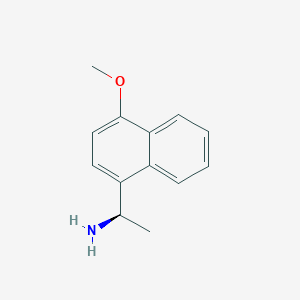
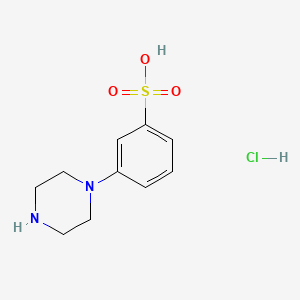
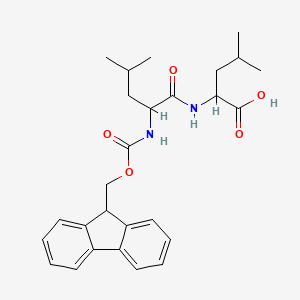
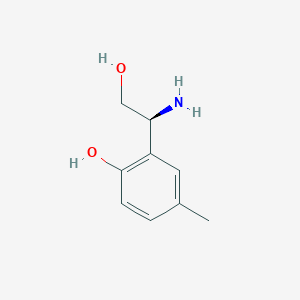
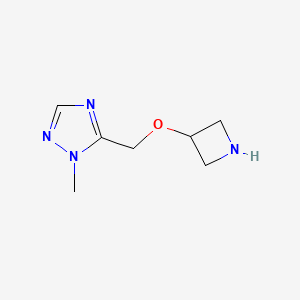
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
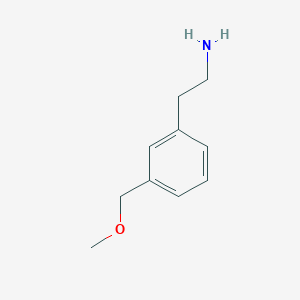
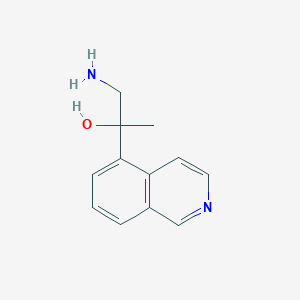
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
